![molecular formula C18H22N4O2S B2506296 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1705549-65-0](/img/structure/B2506296.png)
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a potent DDR1 inhibitor . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. Inhibition of DDR1 has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The compound also contains a piperidine ring and a pyridine ring .Scientific Research Applications
Chemistry and Kinetics in Solution
The compound's photochemistry was investigated in a study by Tae et al. (1999). This research focused on the photochemical reactions of related oxadiazoline compounds in various solutions, leading to fragmentation and formation of various products, including piperidine derivatives (Tae, E. L., Zhu, Z., Platz, M., Pezacki, J., & Warkentin, J., 1999).
Anticancer and Antimicrobial Potentials
A 2021 study by Katariya et al. synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine entities, showing significant anticancer and antimicrobial activities (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, with observations of modest activity against bacteria and fungi (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, providing insights into the conformational behavior and binding interactions of similar compounds (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
Antimycobacterial Activity
R.V.Sidhaye et al. (2011) reported on the antimycobacterial activity of nicotinic acid hydrazide derivatives, a research direction relevant for compounds involving piperidine and pyridine rings (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Synthesis and Structural Studies
Zhang et al. (2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, highlighting the challenges and potential solutions in this area of organic synthesis (Zhang, Q.‐Z., Li, Z.‐Y., Zhang, L., Lv, N., Pan, Q., Ke, C.‐Y., & Zhang, X.‐L., 2020).
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical pathways
Based on the known activities of similar compounds, it could potentially affect pathways related to carbonic anhydrase, pparα/δ, and sirtuin 2 .
Result of action
Based on the known activities of similar compounds, it could potentially have anti-cancer, anti-aging, antimicrobial effects, and could act as a pparα/δ agonist and a sirtuin 2 inhibitor .
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-25-17-14(5-2-8-19-17)18(23)22-9-3-4-12(11-22)10-15-20-16(21-24-15)13-6-7-13/h2,5,8,12-13H,3-4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODDWCDRAXGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.